molecular formula C8H7ClO3 B1664645 3-Chloro-5-hydroxybenzoic acid CAS No. 53984-36-4

3-Chloro-5-hydroxybenzoic acid

Cat. No. B1664645
CAS RN: 53984-36-4
M. Wt: 172.56 g/mol
InChI Key: LVTWXQZCFTXATF-UHFFFAOYSA-N
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Description

3-Chloro-5-hydroxybenzoic acid is a selective agonist of the lactate receptor, GPR81 . It is used in research due to its ability to stimulate either GPR81 or GPR109a in adipose tissue, leading to a similar decrease in triglyceride lipolysis .


Molecular Structure Analysis

The molecular formula of 3-Chloro-5-hydroxybenzoic acid is C7H5ClO3 . The molecular weight is 172.57 . The SMILES string representation is Oc1cc(Cl)cc(c1)C(O)=O .


Physical And Chemical Properties Analysis

3-Chloro-5-hydroxybenzoic acid is a white to beige powder . It is soluble in DMSO, with a solubility of 15 mg/mL .

Scientific Research Applications

Synthesis in Pharmaceutical Compounds

3-Chloro-5-hydroxybenzoic acid has been utilized in the synthesis of pharmaceutical compounds. For instance, it is a key intermediate in preparing antimicrobial 3-quinolinecarboxylic acid drugs. A study by Zhang et al. (2020) details a practical synthesis method for a derivative of this compound, demonstrating its relevance in drug development and pharmaceutical research (Zhang et al., 2020).

Agonist for Lactate Receptor (GPR81)

In medical research, 3-Chloro-5-hydroxybenzoic acid has been identified as a selective GPR81 agonist, which is significant for understanding and manipulating metabolic processes. Dvorak et al. (2012) discovered its role in this context, highlighting its potential in exploring new therapeutic avenues (Dvorak et al., 2012).

Antibiotic Biosynthesis

Becker (1984) discussed the synthesis of chlorinated analogues of 3-amino-5-hydroxybenzoic acid, used in studying the biosynthesis and synthesis of various antibiotics. This demonstrates the compound's role in antibiotic research and development (Becker, 1984).

Corrosion Inhibition

Narváez et al. (2005) investigated the use of 3-Hydroxybenzoic acid as a corrosion inhibitor for stainless steel in an environmentally friendly aqueous pickling solution. This research points to its potential industrial applications, particularly in corrosion control (Narváez et al., 2005).

Environmental and Analytical Chemistry

3-Chloro-5-hydroxybenzoic acid plays a role in environmental chemistry, particularly in the study of disinfection by-products and their formation processes. Chang et al. (2006) examined this aspect, providing insight into environmental impacts and water treatment processes (Chang et al., 2006).

Safety And Hazards

3-Chloro-5-hydroxybenzoic acid is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

3-chloro-5-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOLIYHZZKAIET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50517335
Record name 3-Chloro-5-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50517335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-hydroxybenzoic acid

CAS RN

53984-36-4
Record name 3-Chloro-5-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50517335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-5-hydroxybenzoic Acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Alumina (1.65 g, 60 mmol) and iodine (21 g, 82 mmol) were refluxed in toluene (200 mL) for 2 hours. Then, 3-chloro-5-methoxybenzoic acid (11.2 g, 60.2 mmol; see step (i) above) dissolved in toluene (50 mL) was added, together with tetrabutylammonium iodide (1.5 g, 4 mmol), and the mixture was refluxed for another 2 hours. After cooling to ambient temperature, extractive work up gave 8.7 g, 50 mmol (yield: 83%) of the sub-title compound.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
1.5 g
Type
catalyst
Reaction Step Three
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
C Kuei, G Lee, V Joseph, J Qian, J Yang… - … & Metabolic Agents …, 2016 - ingentaconnect.com
… -bromo-5-hydroxybenzoic acid; 3-chloro-5-hydroxybenzoic acid; 3-fluoro-5-hydroxybenzoic … 3-bromo-5-hydroxybenzoic acid; 3-chloro-5hydroxybenzoic acid; 3-fluoro-5-hydroxybenzoic …
Number of citations: 0 www.ingentaconnect.com
CA Dvorak, C Liu, J Shelton, C Kuei… - ACS medicinal …, 2012 - ACS Publications
… An examination of structurally similar arylhydroxy acids led to the identification of 3-chloro-5-hydroxybenzoic acid 2, a selective GPR81 agonist that exhibited favorable in vivo effects on …
Number of citations: 48 pubs.acs.org
X Zan, K Fan, K Chen, Y Zhi, L Li, Y Yang, K Hu… - Transplantation …, 2022 - Elsevier
… The present study investigated the potential roles of GPR81 in HIRI by using the GPR81 agonist 3-chloro-5-hydroxybenzoic acid (CHBA). The results indicated that treatment with CHBA …
Number of citations: 3 www.sciencedirect.com
J Li, Y Xia, H Xu, R Xiong, Y Zhao… - American Journal …, 2022 - journals.physiology.org
… to intracerebroventricular d-lactate injection group, intraperitoneal (at doses of 0.2 and 2 mg/kg) or intracerebroventricular (at dose of 0.2 mg/kg) 3-chloro-5-hydroxybenzoic acid (CHBA) …
Number of citations: 7 journals.physiology.org
Y Ohno, M Nakatani, T Ito, Y Natsui, K Ando, Y Suda… - Physiol Res, 2023 - biomed.cas.cz
… mice were randomly divided into control group and GPR81 agonist-administered group that received oral administration of the specific GPR81 agonist 3-Chloro-5-hydroxybenzoic acid (…
Number of citations: 1 www.biomed.cas.cz
L Buscemi, C Blochet, PJ Magistretti, L Hirt - Frontiers in Physiology, 2021 - frontiersin.org
… To test whether HCAR1 plays a role in lactate-induced neuroprotection, we injected the agonists 3-chloro-5-hydroxybenzoic acid and 3,5-dihydroxybenzoic acid into mice subjected to …
Number of citations: 9 www.frontiersin.org
M Fan, L Yao - European Heart Journal, 2023 - academic.oup.com
… Activation of HCAR1 by its agonist 3-Chloro-5-hydroxybenzoic acid (3Cl-HBA) specially induced hypertrophy in NRCMs. Furthermore, the hypertrophy phenotypes in NRCMs showed …
Number of citations: 2 academic.oup.com
P Ordenes, PS Villar, E Tarifeno-Saldivia, M Salgado… - Scientific reports, 2021 - nature.com
… l-Lactate and 3-chloro-5-hydroxybenzoic acid (3Cl-HBA), HCAR1 specific agonist depolarized POMC neurons and the increase in excitability was abolished by pertussis toxin (PTX), …
Number of citations: 24 www.nature.com
N Vardjan, HH Chowdhury, A Horvat… - Frontiers in Molecular …, 2018 - frontiersin.org
… In contrast to the situation in fat cells, stimulation by extracellular L-lactate and the selective GPR81 agonists, 3-chloro-5-hydroxybenzoic acid (3Cl-5OH-BA) or 4-methyl-N-(5-(2-(4-…
Number of citations: 63 www.frontiersin.org
D Skwarzynska, H Sun, J Williamson, I Kasprzak… - Brain, 2023 - academic.oup.com
… HCA 1 R agonist 3-chloro-5-hydroxybenzoic acid (3CL-HBA) reduced the activity of CA1 neurons in HCA 1 R WT but not in knockout mice. In patch-clamp recordings, both lactate and …
Number of citations: 5 academic.oup.com

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